1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester

Description

Historical Development and Discovery

The discovery of 1,3-benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester (CAS 101670-85-3) emerged from broader investigations into functionalized benzenedicarboxylic acid derivatives in the late 20th century. While its parent compound, 2-hydroxyisophthalic acid, gained attention for its metal-chelating properties in materials science, the monomethyl ester variant was first synthesized as an intermediate in ligand-modification studies. Early synthetic routes likely involved selective esterification of 2-hydroxyisophthalic acid using methanol under acidic conditions, though modern protocols employ protective group strategies to achieve regioselective methylation. The compound’s structural complexity—combining carboxylate, hydroxyl, and ester functionalities—made it a subject of interest for studying steric and electronic effects in coordination chemistry.

Nomenclature Systems and Structural Classification

The compound adheres to IUPAC naming conventions, with systematic identification as follows:

| Nomenclature System | Designation |

|---|---|

| IUPAC Name | 2-Hydroxy-3-(methoxycarbonyl)benzoic acid |

| CAS Registry | 101670-85-3 |

| SMILES | COC(=O)C1=CC=CC(=C1O)C(=O)O |

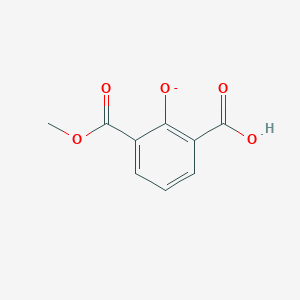

Structurally, it features:

- A benzene core substituted at positions 1, 2, and 3.

- A methyl ester (–COOCH₃) at position 3.

- A hydroxyl (–OH) group at position 2.

- A free carboxylic acid (–COOH) at position 1.

This arrangement creates a planar geometry with intramolecular hydrogen bonding between the hydroxyl and adjacent carboxylate groups, as inferred from related analogs.

Position in Benzenedicarboxylic Acid Family

As a derivative of isophthalic acid (1,3-benzenedicarboxylic acid), this compound occupies a unique niche within the benzenedicarboxylic acid family:

| Isomer | Substituents | Key Properties |

|---|---|---|

| Phthalic acid (1,2-) | –COOH at positions 1 and 2 | Low thermal stability |

| Isophthalic acid (1,3-) | –COOH at positions 1 and 3 | High crystallinity |

| Terephthalic acid (1,4-) | –COOH at positions 1 and 4 | Polymer precursor |

| This compound | –COOH (1), –OH (2), –COOCH₃ (3) | Enhanced solubility vs. parent acid |

The addition of hydroxyl and methyl ester groups alters its physicochemical behavior, enabling solubility in polar aprotic solvents—a trait exploited in hybrid material synthesis.

Significance in Organic Chemistry Research

This ester derivative plays two critical roles in modern research:

- Ligand Design : Its tridentate coordination capability (via hydroxyl, carboxylate, and ester carbonyl) facilitates stable metal-organic frameworks (MOFs). Studies demonstrate its utility in stabilizing γ-Fe₂O₃ nanoparticles, yielding colloids stable at pH 4.4–8.7.

- Polymer Chemistry : As a monomer, it serves as a precursor for functionalized polyesters. For example, poly(isophthalic acid)(ethylene oxide) copolymers modulate the growth of metal-organic polyhedra, enabling controlled crystal habit formation.

Recent advances include its use in nanoparticulate drug delivery systems, where the ester group allows tunable hydrophilicity-lipophilicity balance. Ongoing work explores its electrochemical properties in conductive polymer composites.

Propriétés

IUPAC Name |

2-carboxy-6-methoxycarbonylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4,10H,1H3,(H,11,12)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMIMBPSXVDDRT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7O5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20761040 | |

| Record name | 2-Carboxy-6-(methoxycarbonyl)phenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20761040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101670-85-3 | |

| Record name | 2-Carboxy-6-(methoxycarbonyl)phenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20761040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Esterification of 5-Hydroxy-1,3-Benzenedicarboxylic Acid

A common approach to prepare the monomethyl ester of 1,3-benzenedicarboxylic acid with a 2-hydroxy substituent involves direct esterification of the acid with methanol under acid catalysis.

- Procedure : The hydroxy-substituted benzenedicarboxylic acid is reacted with methanol in the presence of a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid monohydrate. The reaction is typically carried out at reflux temperature for several hours. The reaction mixture can be concentrated under reduced pressure to isolate the ester product.

- Key Conditions : Methanol as solvent and reagent, catalytic acid (6% molar relative to acid), reflux temperature or elevated temperature with reduced pressure.

- Outcome : The reaction yields the methyl ester of the hydroxy benzenedicarboxylic acid, often with high purity and good yield (above 90% reported in similar esterifications).

This method is supported by general esterification principles and is analogous to processes described for related hydroxy aromatic acids.

Direct Amidation of Dialkyl Esters Followed by Selective Hydrolysis

Another method involves preparing dialkyl esters of 5-amino-1,3-benzenedicarboxylic acid derivatives, followed by amidation and selective ester hydrolysis to yield the monomethyl ester with hydroxy substitution.

Step 1: Preparation of Dialkyl Ester

5-Hydroxy-1,3-benzenedicarboxylic acid is first converted to its dialkyl ester (e.g., dimethyl or dibutyl ester) by reaction with the corresponding alcohol under acid catalysis.Step 2: Amidation

The dialkyl ester is reacted with an amine such as 2-amino-1,3-dihydroxypropane under reflux conditions. The reaction proceeds with elimination of the corresponding alcohol and formation of amide bonds at the carboxylic acid positions.Step 3: Isolation

After reaction completion, the mixture is cooled, and the product is isolated by filtration and washing with methanol or water.Yields : High yields (above 90%) have been reported for similar amidation reactions with dialkyl esters and amino alcohols.

This method is industrially viable and allows for precise control over substitution patterns on the aromatic ring and ester groups.

Carbonylation of Hydroxy Aromatic Halides Followed by Esterification

A more complex but regioselective method involves:

Step 1: Halogenation of Hydroxy Aromatic Acid

The hydroxy aromatic acid is first converted to a hydroxy aromatic halide (e.g., brominated derivative).Step 2: Carbonylation Reaction

The halide is carbonylated in the presence of carbon monoxide, a Group VIII metal catalyst (e.g., iridium), and a reactive alcohol solvent (methanol) to form the methyl ester of the hydroxy benzenedicarboxylic acid.Step 3: Neutralization and Isolation

Acid formed during the reaction (e.g., hydrobromic acid) is neutralized with a weak base such as triethylamine. The product is isolated by crystallization or extraction.Advantages : This method achieves regioselective esterification and is suitable for large-scale synthesis with minimal side reactions.

Reaction Conditions : Temperatures ranging from 50 to 300 °C, catalytic amounts of metal catalyst, and reactive alcohol solvent.

Yields : Good yields with high regioselectivity have been documented.

- Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Product Form | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid-Catalyzed Esterification | 5-Hydroxy-1,3-benzenedicarboxylic acid | Methanol, H2SO4 or p-toluenesulfonic acid, reflux | 2-Hydroxy, monomethyl ester | >90 | Simple, classical esterification |

| Amidation of Dialkyl Ester | Dialkyl ester of 5-amino-1,3-benzenedicarboxylic acid | 2-Amino-1,3-dihydroxypropane, reflux in methanol | Amide derivatives, monomethyl ester | 90-96 | Industrially scalable, high selectivity |

| Carbonylation of Aromatic Halide | Hydroxy aromatic halide (e.g., bromide) | CO, Group VIII catalyst, methanol, base neutralization | Methyl ester | Good | Regioselective, suitable for scale-up |

- The amidation approach using dialkyl esters and amino diols provides a robust route to hydroxy-substituted benzenedicarboxylic acid derivatives with excellent yields and purity, suitable for industrial applications.

- Acid-catalyzed esterification is straightforward and effective for preparing monomethyl esters but may require careful control to prevent over-esterification or side reactions involving the hydroxy group.

- Carbonylation methods offer regioselectivity and the ability to introduce ester groups directly onto halogenated aromatic rings, minimizing steps and improving overall efficiency.

- Reaction parameters such as temperature, catalyst choice, solvent, and stoichiometry critically influence yield and purity.

- Neutralization of acids formed during reactions is essential to avoid degradation and facilitate product isolation.

The preparation of 1,3-benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester can be achieved effectively through several methods:

- Classical acid-catalyzed esterification of the hydroxy acid with methanol.

- Amidation of dialkyl esters with amino alcohols followed by selective isolation.

- Regioselective carbonylation of hydroxy aromatic halides in methanol with metal catalysts.

Each method offers specific advantages depending on the scale, desired purity, and regioselectivity. Industrial processes favor amidation of dialkyl esters due to high yields and operational simplicity, while carbonylation provides a sophisticated route for regioselective synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester undergoes various chemical reactions, including:

Esterification: As described in the preparation methods.

Hydrolysis: The ester bond can be hydrolyzed back to isophthalic acid and methanol under acidic or basic conditions.

Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of isophthalic acid.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

Major Products

Hydrolysis: Isophthalic acid and methanol.

Oxidation: Isophthalic acid.

Applications De Recherche Scientifique

Polymer Production

One of the primary applications of methyl hydrogen isophthalate is in the production of polyesters . It serves as a monomer in the synthesis of high-performance polymers that exhibit desirable properties such as thermal stability and mechanical strength.

Key Uses in Polymer Chemistry

- Polyester Resins : Methyl hydrogen isophthalate is used to create polyester resins that are employed in coatings, adhesives, and composite materials.

- Plasticizers : It can act as a plasticizer for polyvinyl chloride (PVC) and other polymers, enhancing flexibility and durability in various applications such as flooring and automotive parts.

Pharmaceutical Applications

Methyl hydrogen isophthalate has been investigated for its potential use in pharmaceuticals due to its structural characteristics that allow it to function as an intermediate in drug synthesis.

Case Studies

- A study highlighted its role in synthesizing various pharmaceutical compounds by modifying its structure to enhance bioavailability and therapeutic efficacy. For instance, derivatives of this compound have been explored for anti-inflammatory and analgesic properties.

Agricultural Chemicals

The compound also finds applications in the agricultural sector as an intermediate for producing agrochemicals. Its derivatives can be utilized in formulating pesticides and herbicides that are effective yet environmentally friendly.

Solvent Applications

Methyl hydrogen isophthalate can be used as a solvent in various industrial processes. Its ability to dissolve a wide range of organic compounds makes it valuable in formulations requiring specific solubility characteristics.

Environmental Considerations

Research has been conducted on the environmental impact of methyl hydrogen isophthalate and its derivatives. For example, assessments have shown that while it exhibits low toxicity levels, careful management is required during production and application to mitigate any potential ecological risks.

Data Table: Comparative Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Polymer Production | Polyester resins, plasticizers | Enhanced mechanical properties |

| Pharmaceuticals | Drug synthesis intermediates | Improved bioavailability |

| Agricultural Chemicals | Pesticide formulations | Environmentally friendly alternatives |

| Solvent Applications | Industrial solvent | Versatile solvent properties |

Mécanisme D'action

The mechanism of action of 1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester primarily involves its reactivity as an ester and hydroxyl-containing compound. In biological systems, it can participate in enzyme-catalyzed hydrolysis reactions, where esterases break down the ester bond to release isophthalic acid and methanol. The hydroxyl group can also undergo oxidation, contributing to its reactivity in various chemical processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 1,3-benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester with analogous compounds, focusing on substitution patterns, ester groups, molecular properties, and biological activities.

Positional Isomers: 1,2-Benzenedicarboxylic Acid Derivatives

1,2-Benzenedicarboxylic acid (phthalic acid) derivatives differ in substitution positions, significantly altering their properties:

- 1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester: A monoester with a branched alkyl chain. This compound, identified in Stipa breviflora root exudates, exhibits moderate polarity due to a single free carboxylic acid group. It impacts soil microbial communities by altering nutrient availability .

- 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester : A diester with short branched chains. Its absence in certain meat extracts negatively affects aroma profiles, highlighting its role in flavor chemistry .

Key Differences :

- Polarity: The hydroxyl group in the target compound enhances water solubility compared to non-hydroxylated 1,2-isomers.

- Reactivity: Free carboxylic acid groups in monoesters (e.g., 1,2-mono(2-ethylhexyl) ester) increase susceptibility to hydrolysis compared to diesters .

1,3-Benzenedicarboxylic Acid Derivatives

- 1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: A diester with long alkyl chains (found in Bibhitaki plant extracts). Its molecular weight (~486 g/mol) and hydrophobicity exceed those of the monomethyl ester, making it a common plasticizer .

- 1,3-Benzenedicarboxylic acid, 5-(phenylmethoxy)-, monomethyl ester: Structurally identical to the target compound but lacks the hydroxyl group at position 2.

Key Differences :

- Functional Groups: The hydroxyl group in the target compound enables hydrogen bonding and metal chelation, distinguishing it from non-hydroxylated analogs.

- Applications: Diesters (e.g., bis(2-ethylhexyl)) are used industrially as plasticizers, while monoesters may serve as synthetic intermediates or bioactive agents .

Monoester vs. Diester Derivatives

Activité Biologique

1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester, commonly referred to as methyl salicylate or methyl 2-hydroxybenzoate, is an organic compound with diverse biological activities. This compound is notable for its applications in pharmaceuticals, cosmetics, and as a flavoring agent. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

- Molecular Formula : C9H10O4

- Molecular Weight : 182.17 g/mol

- IUPAC Name : this compound

- CAS Number : 118-61-6

Biological Activity Overview

The biological activity of methyl salicylate has been extensively studied, revealing several key areas of interest:

Anti-inflammatory Properties

Methyl salicylate exhibits significant anti-inflammatory effects, primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition leads to reduced synthesis of prostaglandins, which are mediators of inflammation. Studies have demonstrated that topical application can alleviate pain and swelling in conditions such as arthritis and muscle injuries.

Antimicrobial Activity

Research has shown that methyl salicylate possesses antimicrobial properties against a range of pathogens. Its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli has been documented, making it a potential candidate for use in antiseptic formulations.

Analgesic Effects

The compound is known for its analgesic (pain-relieving) properties. It acts on peripheral nerves and has been used in topical analgesics for muscle and joint pain relief.

The primary mechanisms through which methyl salicylate exerts its biological effects include:

- Inhibition of COX Enzymes : Reduces the production of inflammatory mediators.

- Interaction with TRPV1 Receptors : Methyl salicylate can activate transient receptor potential vanilloid 1 (TRPV1), which is involved in pain perception.

Table 1: Summary of Biological Activities

Case Study: Topical Application in Arthritis

A clinical study involving patients with osteoarthritis demonstrated that a topical formulation containing methyl salicylate significantly reduced pain levels compared to a placebo. Patients reported improved mobility and decreased swelling after four weeks of treatment.

In Vitro Studies

In vitro studies have confirmed the antimicrobial efficacy of methyl salicylate against various bacterial strains. For instance, it showed a minimum inhibitory concentration (MIC) of 0.5% against E. coli, indicating strong antibacterial activity.

Toxicological Profile

While methyl salicylate is generally recognized as safe when used appropriately, high doses can lead to toxicity. Symptoms of overdose may include respiratory distress and metabolic acidosis. Long-term exposure may also pose risks of skin sensitization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.